Vista-IN-3

説明

Structure

3D Structure

特性

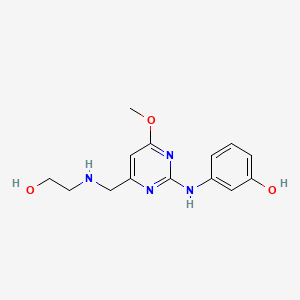

分子式 |

C14H18N4O3 |

|---|---|

分子量 |

290.32 g/mol |

IUPAC名 |

3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol |

InChI |

InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18) |

InChIキー |

KCTPHIOYWMANBF-UHFFFAOYSA-N |

正規SMILES |

COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of VISTA Inhibitors in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that plays a multifaceted role in suppressing anti-tumor immunity.[1] Expressed on both lymphoid and myeloid cell lineages, VISTA is instrumental in maintaining immune homeostasis and T-cell quiescence.[2][3] Within the tumor microenvironment (TME), its high expression, particularly on myeloid-derived suppressor cells (MDSCs) and macrophages, contributes significantly to an immunosuppressive landscape, thereby facilitating tumor immune evasion.[2][4] This technical guide provides an in-depth analysis of the role of VISTA in the TME and the therapeutic potential of its inhibition, with a focus on a representative VISTA inhibitor, referred to here as VISTA-IN-3. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

VISTA: A Key Regulator of Immune Suppression in the TME

VISTA is a type I transmembrane protein belonging to the B7 family of immune checkpoint molecules.[5] It shares sequence homology with PD-L1 but possesses unique structural and functional characteristics.[1] VISTA is highly expressed on various immune cells within the TME, including naïve and memory T cells, regulatory T cells (Tregs), monocytes, neutrophils, and dendritic cells (DCs).[2][4][6] Notably, its expression is significantly higher on tumor-infiltrating myeloid cells compared to their peripheral counterparts, highlighting its crucial role in the localized immunosuppression within tumors.[2][7]

The immunosuppressive functions of VISTA are mediated through several mechanisms:

-

T-Cell Inhibition: VISTA directly suppresses T-cell activation, proliferation, and cytokine production.[8] This is achieved through its interaction with ligands such as P-selectin glycoprotein ligand-1 (PSGL-1), particularly in the acidic TME, and V-set and Ig domain-containing 3 (VSIG-3).[9] This inhibition contributes to T-cell exhaustion and a dampened anti-tumor response.[8]

-

Myeloid Cell Modulation: VISTA is a key regulator of myeloid cell function. It promotes the recruitment and immunosuppressive activity of MDSCs and tumor-associated macrophages (TAMs).[1] VISTA signaling in myeloid cells can downregulate the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators like IL-10.[9]

-

Regulation of Innate Immunity: VISTA signaling has been shown to modulate Toll-like receptor (TLR) pathways in myeloid cells.[6][10] It can dampen TLR-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades by modulating TRAF6 ubiquitination, thereby controlling myeloid cell-mediated inflammation.[6][10]

This compound: A Representative VISTA Inhibitor

For the purpose of this guide, "this compound" represents a class of small molecule or antibody-based inhibitors designed to block the immunosuppressive functions of VISTA. These inhibitors aim to reinvigorate the anti-tumor immune response by preventing VISTA from interacting with its binding partners.[11]

Mechanism of Action

This compound is designed to bind to the extracellular domain of VISTA, thereby blocking its interaction with its ligands on T cells and other immune cells.[11] This blockade is hypothesized to:

-

Restore T-cell Function: By preventing VISTA-mediated inhibitory signals, this compound can restore T-cell activation, proliferation, and the production of effector cytokines such as IFN-γ and IL-2.[12]

-

Reprogram the Myeloid Compartment: Inhibition of VISTA signaling can reduce the recruitment and suppressive function of MDSCs and TAMs.[1][13] This leads to a shift in the TME from an immunosuppressive to an immunostimulatory state.

-

Enhance Antigen Presentation: By modulating DC function, this compound may enhance antigen presentation and subsequent T-cell priming.[7]

Quantitative Data on VISTA Inhibitors

The following tables summarize preclinical data for various VISTA inhibitors, which serve as a proxy for the expected activity of a compound like this compound.

Table 1: In Vivo Anti-Tumor Efficacy of VISTA Inhibitors

| Tumor Model | Inhibitor | Treatment | Tumor Growth Inhibition (%) | Reference |

| Bladder Cancer | KVA12123 (anti-VISTA mAb) | Monotherapy | 75% | [14] |

| T-cell Lymphoma | KVA12123 (anti-VISTA mAb) | Monotherapy | 66% | [14] |

| Colon Cancer | Anti-VISTA mAb | Monotherapy | 35-42% | [14] |

| Colon Cancer | Anti-VISTA mAb + Anti-PD-1 mAb | Combination | 68% | [14] |

| Bladder Cancer | KVA12123 (anti-VISTA mAb) + Anti-PD-1 mAb | Combination | 85% | [14] |

| Colorectal Cancer (CT26) | Anti-VISTA mAb + Anti-PD-1/CTLA-4 mAb | Combination | Resolution of 50% of resistant tumors | [1] |

Table 2: Cellular and Molecular Effects of VISTA Inhibition

| Experimental System | Inhibitor | Effect | Quantitative Change | Reference |

| Murine T cells | Compound 6809-0223 (small molecule) | Increased IL-2 secretion by CD4+ T cells | Concentration-dependent increase | [12] |

| Murine T cells | Compound 6809-0223 (small molecule) | Increased IFN-γ secretion by CD8+ T cells | Concentration-dependent increase | [12] |

| Human PBMC | CA-170 (small molecule) | Rescue of IFN-γ release in presence of VISTA | EC50: 82.9 + 37.1 nM | [15] |

| B16 Melanoma Model | VISTA blockade | Decreased monocytic MDSCs in TME | Significant reduction | [13] |

| B16 Melanoma Model | VISTA blockade | Increased activated DCs in TME | Significant increase | [13] |

Key Experimental Protocols

Detailed methodologies for evaluating the efficacy of VISTA inhibitors like this compound are crucial for preclinical and clinical development.

In Vitro T-Cell Activation Assay

Objective: To determine the effect of this compound on T-cell activation and cytokine production.

Methodology:

-

Cell Isolation: Isolate CD4+ and CD8+ T cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).

-

Assay Setup:

-

Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) to provide the primary T-cell receptor (TCR) signal.

-

Add a recombinant VISTA-Fc fusion protein to the wells to engage the VISTA pathway and induce suppression.

-

Add the isolated T cells to the wells.

-

Treat the cells with a dose range of this compound or a vehicle control.

-

-

Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.

-

Endpoint Analysis:

-

Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation ELISA.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead array.

-

In Vivo Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other checkpoint inhibitors.

Methodology:

-

Animal Model: Use syngeneic mouse tumor models such as B16-F10 (melanoma), MC38 (colon adenocarcinoma), or CT26 (colorectal carcinoma).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Include control groups (vehicle) and combination therapy groups (e.g., this compound + anti-PD-1 antibody).

-

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

-

Survival: Monitor the mice for survival and generate Kaplan-Meier survival curves.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and myeloid cells by flow cytometry to assess changes in immune cell populations.

-

Myeloid Cell Suppression Assay

Objective: To assess the ability of this compound to reverse the immunosuppressive function of myeloid-derived suppressor cells (MDSCs).

Methodology:

-

MDSC Isolation: Isolate MDSCs from the bone marrow or spleens of tumor-bearing mice using cell sorting or density gradient centrifugation.

-

Co-culture:

-

Label responder T cells (e.g., from a healthy mouse) with a proliferation dye like CFSE.

-

Activate the T cells with anti-CD3/CD28 beads.

-

Co-culture the activated T cells with the isolated MDSCs at different ratios.

-

Treat the co-cultures with this compound or a vehicle control.

-

-

Incubation: Culture the cells for 72 hours.

-

Endpoint Analysis: Measure T-cell proliferation by assessing CFSE dilution using flow cytometry. A reversal of MDSC-mediated suppression will result in increased T-cell proliferation in the presence of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in VISTA signaling and its inhibition is essential for a comprehensive understanding.

Caption: VISTA signaling pathway and the mechanism of this compound.

Caption: Preclinical evaluation workflow for a VISTA inhibitor.

Conclusion

VISTA represents a compelling and non-redundant immune checkpoint target for cancer immunotherapy.[4] Its prominent role in orchestrating an immunosuppressive TME, particularly through the modulation of myeloid cells, makes it an attractive target for overcoming resistance to existing checkpoint inhibitors. VISTA inhibitors, exemplified by this compound, hold the potential to unleash a potent anti-tumor immune response by targeting both innate and adaptive immunity.[16] The preclinical data for VISTA-targeting agents are promising, demonstrating significant anti-tumor activity, especially in combination with anti-PD-1/PD-L1 therapies.[14] The detailed experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug developers to advance the investigation and clinical translation of VISTA inhibitors, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VISTA expression on tumor-infiltrating inflammatory cells in primary cutaneous melanoma correlates with poor disease-specific survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 6. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. assaygenie.com [assaygenie.com]

- 9. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]

- 12. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VISTA: Coming of age as a multi‐lineage immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VISTA-IN-3 in Modulating Myeloid-Derived Suppressor Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

V-domain Ig suppressor of T cell activation (VISTA), also known as VISTA-IN-3, is an immune checkpoint protein that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its high expression on myeloid-derived suppressor cells (MDSCs) positions it as a key therapeutic target to overcome immunosuppression in cancer. This technical guide provides an in-depth analysis of the effects of this compound on MDSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The interaction of VISTA on MDSCs significantly impacts their suppressive capabilities. The following tables summarize the key quantitative findings from preclinical studies investigating the effects of VISTA blockade or deficiency on MDSC function.

| Cell Type | Treatment/Condition | Metric | Result | Reference |

| Murine M-MDSCs | VISTA deficiency (Vsir-/-) | T-cell suppression | Diminished ability to suppress T-cell expansion | [1] |

| Murine M-MDSCs & PMN-MDSCs | VISTA inhibition | Accumulation in tumor tissue | Reduced accumulation | [2] |

| Murine BM-derived MDSCs | VISTA ablation | Arg1 and iNOS expression | Significantly reduced expression | [3] |

| Murine MDSCs from CT26 tumors | Hypoxia (1% pO2) | VISTA expression | Increased expression | [4] |

| Human MDSCs (AML) | VISTA knockdown | Inhibition of CD8+ T-cell activity | Reduced inhibition | [4] |

| Experimental Model | Treatment | Key Finding | Quantitative Change | Reference |

| B16 melanoma | VISTA blockade | Monocytic MDSCs in TME | Reduction | [5] |

| PTEN/BRAF inducible melanoma | VISTA mAb 13F3 | MDSCs in TME | Decrease in CD11bhi CD11c- Gr1+ cells | [6] |

| Murine colon cancer (CT26) | VISTA deficiency | T-cell proliferation (co-culture with MDSCs) | Increased CD4+ and CD8+ T-cell proliferation under hypoxia | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

1. Generation of Bone Marrow-Derived MDSCs (BM-MDSCs)

-

Objective: To generate MDSCs from murine bone marrow progenitor cells for in vitro studies.

-

Methodology:

-

Isolate bone marrow cells from the femurs and tibias of wild-type or VISTA knockout mice.

-

Culture the progenitor cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL GM-CSF, and 10 ng/mL IL-6.[1][7]

-

Incubate the cells for 4 days. For studies involving hypoxia, cells can be exposed to 1% O2 for the final 24 hours of culture.[1][8]

-

Purify monocytic MDSCs (M-MDSCs) using cell sorting for Ly6C+Ly6GnegCD11cneg populations.[1][8]

-

2. In Vitro T-cell Suppression Assay

-

Objective: To assess the suppressive function of MDSCs on T-cell proliferation and activation.

-

Methodology:

-

Isolate splenocytes from OT-I transgenic mice, which have T-cells specific for the ovalbumin peptide SIINFEKL.

-

Label the splenocytes with a proliferation dye such as CellTrace Violet.

-

Co-culture the labeled splenocytes (e.g., 50,000 cells) with purified MDSCs at various ratios (e.g., 1:1, 1:2, 1:4).

-

Stimulate the co-culture with the cognate peptide (SIINFEKL, 100 µg/mL).[1][8]

-

After 72 hours, enumerate the expanded OT-I T-cells using flow cytometry by analyzing the dilution of the proliferation dye.[1][4][8]

-

3. Flow Cytometry Analysis of MDSCs

-

Objective: To identify and phenotype MDSC populations from in vivo tumor models.

-

Methodology:

-

Excise tumors from mice and mechanically and enzymatically digest them to create a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies against surface markers.

-

Common markers for murine MDSCs include:

-

Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of MDSC subsets within the tumor microenvironment.

-

Signaling Pathways and Experimental Workflows

VISTA Signaling in MDSCs

VISTA signaling in MDSCs is intricate, primarily promoting their immunosuppressive functions. A key pathway involves the activation of STAT3, which in turn drives the production of polyamines, essential for mitochondrial respiration and the expansion of MDSCs.[1][9] Furthermore, VISTA has been shown to dampen Toll-like receptor (TLR)-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades, thereby reducing the production of pro-inflammatory cytokines.[2][10]

Caption: VISTA signaling pathway in myeloid-derived suppressor cells.

Experimental Workflow for MDSC T-cell Suppression Assay

The following diagram illustrates the workflow for assessing the immunosuppressive capacity of MDSCs.

Caption: Experimental workflow for the in vitro MDSC T-cell suppression assay.

Logical Relationship of VISTA Blockade on the Tumor Microenvironment

Targeting VISTA on MDSCs initiates a cascade of events that collectively shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

Caption: Logical flow of VISTA blockade's effect on the tumor microenvironment.

References

- 1. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Introduction: VISTA, a Unique Immune Checkpoint

An In-Depth Technical Guide to the VISTA Signaling Pathway

V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Unlike other B7 family ligands that possess both Ig-V and Ig-C domains, VISTA's extracellular region contains a single Ig-V-like domain, similar to receptors like CD28 and PD-1.[1][2] VISTA is a critical negative regulator of the immune system, playing a non-redundant role compared to well-established checkpoints like CTLA-4 and PD-1.[3][4][5] It is unique in its expression pattern, being constitutively present on naïve T cells, and its ability to function as both a ligand and a receptor to suppress immune responses.[6][7] This dual functionality allows VISTA to regulate both innate and adaptive immunity, primarily by inhibiting T-cell activation and modulating the function of myeloid cells.[2][8] Its activity is notably influenced by the acidic tumor microenvironment (TME), adding a layer of localized immune regulation.[3][9]

VISTA Expression Profile

VISTA is predominantly expressed within the hematopoietic compartment, with the highest levels found on myeloid cells.[10][11] It is also expressed at lower levels on various lymphoid cell populations. High VISTA expression is often observed on tumor-infiltrating leukocytes.[5]

| Cell Type | Expression Level | Key References |

| Myeloid Cells | ||

| Monocytes / Macrophages | High | [10][12] |

| Myeloid-Derived Suppressor Cells (MDSCs) | High | [5] |

| Dendritic Cells (DCs) | High | [10][13] |

| Neutrophils | High | [10] |

| Lymphoid Cells | ||

| Naïve CD4+ T Cells | High (relative to other T cells) | [6][10] |

| Regulatory T Cells (Tregs, Foxp3+) | Moderate to High | [10] |

| CD8+ T Cells | Low | [12] |

| Natural Killer (NK) Cells | Low | [10] |

| Tumor Cells | ||

| Various Cancers (e.g., NSCLC, TNBC) | Variable Expression Reported | [12][14] |

The Dual Functionality of VISTA: Ligand and Receptor

VISTA exerts its immunosuppressive effects through a unique bidirectional signaling paradigm, acting as both a ligand on antigen-presenting cells (APCs) and as a receptor on T cells.[1][7]

VISTA as a Ligand

When expressed on the surface of APCs, such as dendritic cells and macrophages, or on tumor cells, VISTA functions as a ligand that engages a counter-receptor on T cells to deliver an inhibitory signal.[1] This "extrinsic" mechanism suppresses T-cell proliferation and cytokine production.[1]

-

P-selectin glycoprotein ligand-1 (PSGL-1): PSGL-1 has been identified as a key receptor for VISTA, but this interaction is uniquely dependent on an acidic environment (pH ~6.0).[3][9][15] The acidic conditions typical of the tumor microenvironment protonate histidine residues on VISTA's extracellular domain, facilitating this binding.[9][15]

-

V-Set and Immunoglobulin domain containing 3 (VSIG-3): VSIG-3 is another identified ligand for VISTA that can inhibit T-cell function.[2][16] This interaction appears to be functional at a neutral pH.[3]

-

Other Potential Ligands: Galectin-9 has also been proposed as a potential binding partner for VISTA.[7]

VISTA as a Receptor

VISTA expressed on T cells, particularly naïve CD4+ T cells, can also function as an inhibitory receptor.[17] This "intrinsic" mechanism contributes to the maintenance of T-cell quiescence and peripheral tolerance.[6][18] The signal can be initiated through T cell-T cell interactions or by binding to a ligand on an APC.[1] An agonistic antibody targeting VISTA on T cells has been shown to inhibit their activation.

Core Signaling Mechanisms

VISTA's inhibitory function impacts distinct signaling pathways in myeloid and lymphoid cells.

Myeloid Cell Regulation via TLR Pathway

A key function of VISTA is to regulate Toll-like receptor (TLR) signaling in myeloid cells.[19][20] VISTA dampens the TLR/MyD88-mediated signaling axis by modulating the polyubiquitination and expression of TRAF6, a critical downstream adaptor protein.[19][20] This interference consequently suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades.[19][20] The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα by MDSCs and dendritic cells.[1][19] Blockade of VISTA can reverse this suppression, leading to a more pro-inflammatory and T-cell-permissive tumor microenvironment.[19][20]

T-Cell Suppression

Engagement of VISTA, either as a ligand or a receptor, leads to the suppression of T-cell receptor (TCR) signaling.[5] This inhibition occurs at proximal signaling events, impairing the phosphorylation of key molecules like SLP76 and PLC-γ1, and downstream activation of the Akt and Erk1/2 pathways.[5] The functional consequences of VISTA-mediated signaling in T cells are:

-

Reduced Proliferation: VISTA signaling significantly blunts the proliferation of both CD4+ and CD8+ T cells in response to activation signals.[11]

-

Decreased Cytokine Production: The production of key effector cytokines, including IFN-γ, IL-2, TNFα, and IL-10, is markedly reduced.[11][15]

-

Promotion of T-Cell Quiescence: VISTA is essential for maintaining the quiescent state of naïve T cells, preventing their activation in the absence of foreign antigens.[3][6]

-

Induction of Regulatory T cells: VISTA signaling can promote the conversion of naïve T cells into Foxp3+ regulatory T cells.[11]

Quantitative Data Summary

Table 2: Effects of VISTA Modulation on T-Cell Function

| Modulation | Assay | Effect | Key References |

| VISTA-Ig Fusion Protein | T-Cell Proliferation | Suppressed proliferation of CD4+ and CD8+ T cells. | [5][11] |

| VISTA-Ig Fusion Protein | Cytokine Production | Reduced production of IFN-γ, TNFα, and IL-10. | [11] |

| VISTA Blockade (Antibody) | T-Cell Proliferation in vitro | Reversed suppression of T-cell proliferation by MDSCs. | |

| VISTA Blockade (Antibody) | Cytokine Production in vivo | Augmented serum levels of IL-12, TNFα, and IL-27. | [19] |

| VISTA Genetic Knockout | T-Cell Activation | Spontaneous T-cell activation and chronic inflammation. | [5] |

Table 3: VISTA Ligand Interactions

| Ligand | Key Characteristics | Binding Condition | Key References |

| PSGL-1 | Primary identified receptor on T cells. | pH-dependent; strong binding at acidic pH (~6.0). | [3][9][15][21] |

| VSIG-3 | Member of the immunoglobulin superfamily. | Functional at neutral pH. | [2][3][16] |

| Galectin-9 | Proposed ligand. | Interaction details are less characterized. | [7] |

Key Experimental Protocols

Protocol 1: Flow Cytometry for VISTA Expression on Immune Cells

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating leukocytes (TILs) to quantify VISTA expression on different immune cell subsets.

Materials:

-

Single-cell suspension of PBMCs or TILs.

-

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).

-

Fc Block (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated antibodies: anti-VISTA, anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-CD14.

-

Live/Dead stain (e.g., Zombie Aqua™).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Start with 1x10^6 cells from the single-cell suspension in a FACS tube.

-

Live/Dead Staining: Resuspend cells in 100 µL of PBS. Add the Live/Dead stain according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.

-

Washing: Add 1 mL of FACS buffer to the tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

-

Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.

-

Surface Staining: Without washing, add the pre-titrated amounts of fluorochrome-conjugated surface antibodies (anti-VISTA and markers for T cells and myeloid cells) to the cell suspension.

-

Incubation: Vortex gently and incubate for 30 minutes at 4°C, protected from light.

-

Final Washes: Add 1 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Repeat this wash step once more.

-

Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire events on a flow cytometer.

-

Analysis: Gate on live, single cells, followed by immune cell populations (e.g., CD45+), and then specific subsets (e.g., CD3+CD4+ T cells, CD11b+CD14+ monocytes) to determine the percentage of VISTA+ cells and their mean fluorescence intensity (MFI).

Protocol 2: In Vitro T-Cell Suppression Assay

This assay measures the ability of VISTA to suppress T-cell proliferation. It involves co-culturing responder T cells (Tresp) with a source of VISTA (e.g., VISTA-Ig fusion protein or VISTA-expressing APCs) and measuring proliferation via CFSE dye dilution.[22][23]

Materials:

-

Purified human CD4+ or CD8+ T cells (responder cells).

-

T-Cell Activation Beads (anti-CD3/CD28) or plate-bound anti-CD3 antibodies.

-

CFSE (Carboxyfluorescein succinimidyl ester) dye.

-

Complete RPMI-1640 medium.

-

VISTA-Ig fusion protein and a control-Ig protein.

-

96-well round-bottom culture plate.

Methodology:

-

CFSE Labeling: Resuspend purified T cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice with medium.

-

Plate Coating (if using plate-bound Ab): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 2.5 µg/mL) overnight at 4°C. Wash wells with PBS. Then, add VISTA-Ig or control-Ig (e.g., 10 µg/mL) and incubate for 2 hours at 37°C. Wash wells again.

-

Cell Plating: Resuspend CFSE-labeled T cells to 1x10^6 cells/mL. Add 100 µL of cells (1x10^5 cells) to each well.

-

Stimulation (if using beads): Add T-Cell Activation Beads at a 1:1 bead-to-cell ratio.

-

Incubation: Culture the plate for 4-5 days at 37°C and 5% CO2.[22]

-

Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T cells and measure the dilution of the CFSE signal. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity. The percentage of divided cells or a proliferation index is calculated for control vs. VISTA-treated conditions.

References

- 1. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spatially resolved and quantitative analysis of VISTA/PD-1H as a novel immunotherapy target in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. VISTA Expression on Immune Cells Correlates With Favorable Prognosis in Patients With Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunotherapy design - ACIR Journal Articles [acir.org]

- 16. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

Expression of VISTA in Different Cancer Types: An In-depth Technical Guide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: V-domain Ig Suppressor of T-cell Activation (VISTA), also known as VSIR, PD-1H, and B7-H5, is an immune checkpoint molecule that plays a critical role in the regulation of T-cell and myeloid cell responses. Its expression in the tumor microenvironment (TME) is of significant interest for its potential as a therapeutic target and a prognostic biomarker. This guide provides a detailed overview of VISTA expression across various cancer types, methodologies for its detection, and its associated signaling pathways.

Data Presentation: VISTA Expression in Human Cancers

The expression of VISTA varies considerably across different malignancies, both in terms of the level of expression and the primary cell types involved. The following tables summarize the quantitative data on VISTA expression from transcriptomic and proteomic studies in solid tumors and hematological malignancies.

Table 1: VISTA mRNA Expression in Solid Tumors (TCGA Pan-Cancer Analysis)

| Cancer Type | Abbreviation | VISTA Expression vs. Normal Tissue | Key Findings |

| Mesothelioma | MESO | High | Among the highest normalized VISTA expression.[1] |

| Low-Grade Glioma | LGG | Significantly Increased | Higher expression compared to normal brain tissue.[1] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Significantly Increased | Elevated VISTA mRNA levels in tumor samples.[1] |

| Pancreatic Adenocarcinoma | PAAD | Significantly Increased | Increased expression compared to normal pancreatic tissue.[1] |

| Head and Neck Squamous Cell Carcinoma | HNSCC | High | High normalized VISTA expression.[1] |

| Sarcoma | SARC | High | Elevated VISTA expression observed.[1] |

| Glioblastoma | GBM | Significantly Increased | Higher expression in the tumor compared to normal tissue.[1] |

| Cholangiocarcinoma | CHOL | Significantly Increased | Elevated VISTA expression in tumor tissue.[1] |

| Diffuse Large B-cell Lymphoma | DLBCL | Lower | Lower VISTA levels relative to paired normal tissues.[1] |

| Melanoma | SKCM | Lower | Lower VISTA levels relative to paired normal tissues.[1] |

Table 2: VISTA Protein Expression (Immunohistochemistry) in Solid Tumors

| Cancer Type | Primary VISTA-Expressing Cells | Prognostic Significance of High VISTA Expression |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating immune cells (CD68+ macrophages, CD3+ T cells) | Associated with improved overall survival.[2] |

| Melanoma | Tumor-infiltrating inflammatory cells (neutrophils, mononuclear cells) | Correlates with poor disease-specific survival.[3] |

| Bladder Cancer | Immune cells (67.9%), Tumor cells (30.8%) | Associated with shorter intravesical recurrence-free survival in NMIBC.[4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor cells (25.6%), Immune cells (38.1%), Endothelial cells (26.0%) | VISTA in tumor cells is associated with a favorable prognosis. |

| Ovarian Cancer (High-Grade Serous) | Tumor cells (28.8%), Immune cells (35.6%) | VISTA in tumor cells is associated with prolonged progression-free and overall survival. |

| Breast Cancer | Immune cells (94%), Tumor cells | Overexpressed in tumor tissues compared to adjacent normal tissues.[5] |

| Colorectal Cancer | Tumor-infiltrating macrophages (CD45+CD68+) | |

| Hepatocellular Carcinoma (HCC) | CD8+ Tumor-infiltrating lymphocytes | Associated with improved overall survival. |

| Esophageal Adenocarcinoma | Tumor-infiltrating lymphocytes | Correlates with improved overall survival in early tumor stages. |

Table 3: VISTA Expression in Hematological Malignancies

| Cancer Type | Primary VISTA-Expressing Cells | Key Findings |

| Acute Myeloid Leukemia (AML) | Myeloid-derived suppressor cells (MDSCs), Leukemic blasts | High expression, particularly in leukemias with monocytic differentiation.[6] |

Experimental Protocols: Methodologies for VISTA Expression Analysis

Accurate and reproducible detection of VISTA is crucial for both research and clinical applications. The following sections detail the key experimental protocols for assessing VISTA expression at the protein and mRNA levels.

Immunohistochemistry (IHC) for VISTA in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Immunohistochemistry is a widely used technique to visualize VISTA protein expression and localization within the tumor microenvironment.

Principle: This method utilizes specific antibodies to detect VISTA protein in FFPE tissue sections. The antibody binding is then visualized using a chromogenic or fluorescent detection system.

Detailed Methodology:

-

Deparaffinization and Rehydration:

-

Heat slides at 60-65°C for 30-40 minutes.

-

Immerse slides in xylene (or a xylene substitute) for 2-3 changes of 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., Tris-EDTA pH 9.0 or Citrate pH 6.0).

-

Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Rinse with a wash buffer (e.g., TBS-T).

-

-

Blocking:

-

Incubate sections with a hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity (for chromogenic detection).

-

Rinse with wash buffer.

-

Incubate with a protein block (e.g., 5% normal goat serum in TBS) for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against VISTA (e.g., clone VISTA/3007) diluted in antibody diluent.

-

Incubation is typically performed overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Rinse with wash buffer.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorophore for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Visualization:

-

For chromogenic detection, incubate with a substrate-chromogen solution (e.g., DAB) until the desired stain intensity develops.

-

For fluorescent detection, proceed to counterstaining.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Flow Cytometry for VISTA on Immune Cells

Flow cytometry is a powerful technique for the quantitative analysis of VISTA expression on the surface of different immune cell subsets.

Principle: This method uses fluorochrome-conjugated antibodies to label VISTA and other cell surface markers on a single-cell suspension. The cells are then passed through a laser, and the emitted fluorescence is detected, allowing for the identification and quantification of VISTA-expressing cell populations.

Detailed Methodology:

-

Single-Cell Suspension Preparation:

-

For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

-

For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion. Enrich for tumor-infiltrating lymphocytes (TILs) if necessary.

-

-

Fc Receptor Blocking:

-

Incubate cells with an Fc block reagent to prevent non-specific antibody binding to Fc receptors.

-

-

Cell Surface Staining:

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies against VISTA (e.g., PE-conjugated clone MIH65) and other cell surface markers (e.g., CD3, CD4, CD8, CD11b, CD45).

-

Incubation is typically performed for 20-30 minutes at 4°C in the dark.

-

-

Wash:

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

-

-

Viability Staining (Optional but Recommended):

-

Incubate cells with a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.

-

-

Data Analysis:

-

Analyze the data using flow cytometry analysis software. Gate on viable, single cells and then identify specific immune cell populations based on their marker expression. Quantify the percentage of VISTA-positive cells and the mean fluorescence intensity (MFI) of VISTA expression within each population.

-

Transcriptomic Analysis of VISTA (VSIR) Expression by RNA-Seq

RNA sequencing (RNA-seq) provides a comprehensive and quantitative measure of VISTA (gene name: VSIR) gene expression.

Principle: This technique involves sequencing the entire transcriptome of a sample to determine the abundance of each RNA transcript.

Detailed Methodology:

-

RNA Extraction:

-

Extract total RNA from fresh-frozen tumor tissue or cell pellets using a suitable RNA extraction kit.

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.

-

Fragment the RNA.

-

Synthesize cDNA from the RNA template.

-

Ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared library on a next-generation sequencing (NGS) platform.

-

-

Bioinformatics Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to the VSIR gene.

-

Normalization: Normalize the read counts to account for differences in sequencing depth and gene length (e.g., TPM - Transcripts Per Million, FPKM - Fragments Per Kilobase of transcript per Million mapped reads).

-

Differential Expression Analysis: Compare VSIR expression levels between different sample groups.

-

VISTA Signaling Pathways

VISTA can function as both a ligand and a receptor, exerting its inhibitory effects on both T cells and myeloid cells. Its signaling is complex and can be influenced by the acidic tumor microenvironment.

VISTA Signaling in T Cells

VISTA expressed on antigen-presenting cells (APCs) or tumor cells can engage with its receptors on T cells, leading to the suppression of T-cell activation, proliferation, and cytokine production. VISTA can also act as a receptor on T cells, further contributing to their quiescence.

VISTA Signaling in Myeloid Cells

VISTA is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs). VISTA signaling in these cells can promote an immunosuppressive phenotype. It has been shown to inhibit Toll-like receptor (TLR)-mediated signaling, thereby dampening inflammatory responses.

Conclusion

The expression of VISTA is a dynamic and context-dependent feature of the tumor microenvironment. Its varied expression patterns across different cancer types and its complex signaling pathways underscore its importance as a key regulator of anti-tumor immunity. The methodologies detailed in this guide provide a framework for the robust assessment of VISTA expression, which is essential for advancing our understanding of its role in cancer and for the development of novel immunotherapies targeting this critical immune checkpoint.

References

- 1. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. VISTA expression on tumor-infiltrating inflammatory cells in primary cutaneous melanoma correlates with poor disease-specific survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of VISTA on tumor-infiltrating immune cells correlated with short intravesical recurrence in non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical bioinformatics pipelines for single-cell RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]

The Impact of VISTA Inhibition on IFN-γ and IL-2 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint protein that plays a critical role in regulating T-cell mediated immune responses.[1][2][3] As a negative regulator, VISTA suppresses T-cell activation, proliferation, and cytokine production, thereby maintaining immune homeostasis and preventing autoimmunity.[4][5] However, in the context of cancer, VISTA expression on tumor cells and immune-infiltrating cells can contribute to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[1][6] This guide provides an in-depth overview of the impact of VISTA inhibition on the production of key pro-inflammatory cytokines, Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), crucial for effective anti-tumor immunity. While specific data for a compound designated "Vista-IN-3" is not publicly available, this document outlines the expected effects based on the known function of VISTA and the consequences of its blockade.

VISTA's Role in Suppressing T-Cell Cytokine Production

VISTA functions as both a ligand on antigen-presenting cells (APCs) and a receptor on T-cells.[5][7] Its engagement with its binding partners, such as VSIG-3, on T-cells transduces inhibitory signals that curtail T-cell activation.[7][8] This inhibitory signaling cascade ultimately leads to a reduction in the production of key cytokines necessary for T-cell effector function, including IFN-γ and IL-2.[7][8]

-

IFN-γ: A critical cytokine for anti-tumor immunity, IFN-γ enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and upregulates MHC class I expression on tumor cells, making them more susceptible to T-cell mediated killing.

-

IL-2: A potent T-cell growth factor, IL-2 promotes the proliferation and differentiation of T-cells, further amplifying the adaptive immune response.

By suppressing the production of these vital cytokines, VISTA contributes to a state of T-cell anergy or exhaustion within the tumor microenvironment.

Impact of VISTA Inhibition on Cytokine Production

Inhibition of the VISTA signaling pathway, through mechanisms such as blocking antibodies or small molecule inhibitors, is expected to restore T-cell function and enhance anti-tumor immunity. The primary mechanism by which VISTA inhibitors are predicted to exert their therapeutic effect is by relieving the suppression of T-cell activation, leading to a significant increase in the production of IFN-γ and IL-2.

Quantitative Data Summary

The following tables summarize the anticipated quantitative impact of a generic VISTA inhibitor on IFN-γ and IL-2 production based on studies of VISTA blockade.

Table 1: Effect of VISTA Inhibition on IFN-γ Production in Activated T-Cells

| Treatment Group | IFN-γ Concentration (pg/mL) - Expected Outcome | Fold Change vs. Control (Expected) |

| Unstimulated T-Cells | Low / Undetectable | - |

| Activated T-Cells + Control | Baseline | 1x |

| Activated T-Cells + VISTA Inhibitor | Significantly Increased | > 2x |

Table 2: Effect of VISTA Inhibition on IL-2 Production in Activated T-Cells

| Treatment Group | IL-2 Concentration (pg/mL) - Expected Outcome | Fold Change vs. Control (Expected) |

| Unstimulated T-Cells | Low / Undetectable | - |

| Activated T-Cells + Control | Baseline | 1x |

| Activated T-Cells + VISTA Inhibitor | Significantly Increased | > 2x |

Experimental Protocols

T-Cell Proliferation and Activation Assay

This protocol outlines a standard method to assess the effect of a VISTA inhibitor on T-cell proliferation and activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-CD3 antibody (for T-cell stimulation)

-

Anti-CD28 antibody (for co-stimulation)

-

VISTA inhibitor (e.g., this compound)

-

Control substance (e.g., vehicle)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Seed the labeled PBMCs into the wells at a density of 1-2 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells except the unstimulated control.

-

Add the VISTA inhibitor at various concentrations to the treatment wells. Add the control substance to the control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

-

Analyze the cells by flow cytometry to assess T-cell proliferation (dye dilution) and the expression of activation markers.

Cytokine Production Measurement by ELISA

This protocol describes the quantification of IFN-γ and IL-2 in the supernatant of cultured T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from the T-cell activation assay (from step 8 of the previous protocol)

-

Human IFN-γ and IL-2 ELISA kits

-

Microplate reader

Procedure:

-

Centrifuge the 96-well plates from the T-cell activation assay to pellet the cells.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions provided with the kits.[9][10][11] This typically involves the following steps:

-

Addition of standards and samples to the antibody-coated microplate.

-

Incubation to allow cytokine binding.

-

Washing to remove unbound substances.

-

Addition of a biotin-conjugated detection antibody.

-

Incubation and washing.

-

Addition of a streptavidin-HRP conjugate.

-

Incubation and washing.

-

Addition of a substrate solution to develop color.

-

Addition of a stop solution to terminate the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IFN-γ and IL-2 in the samples by comparing their absorbance to the standard curve.

Visualizations

VISTA Signaling Pathway

Caption: VISTA signaling pathway leading to T-cell suppression.

Experimental Workflow for Assessing VISTA Inhibitor Impact

Caption: Workflow for evaluating VISTA inhibitor effects.

Conclusion

VISTA represents a compelling target for cancer immunotherapy due to its role in suppressing T-cell mediated anti-tumor responses. Inhibition of the VISTA pathway is anticipated to reverse this immunosuppression, leading to enhanced T-cell activation and a significant increase in the production of the critical effector cytokines IFN-γ and IL-2. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of novel VISTA inhibitors. As research in this area progresses, a deeper understanding of the nuanced mechanisms of VISTA signaling and inhibition will undoubtedly pave the way for innovative and effective cancer treatments.

References

- 1. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 7. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VSIG-3 as a ligand of VISTA inhibits human T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. weldonbiotech.com [weldonbiotech.com]

The VISTA-Ligand Axis: A Technical Guide to a Novel Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule with a pivotal role in regulating T cell-mediated immune responses. Its interactions with its identified ligands, V-set and immunoglobulin domain containing 3 (VSIG-3) and P-selectin glycoprotein ligand-1 (PSGL-1), represent a novel axis for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides an in-depth overview of the VISTA-ligand interactions, detailing the quantitative binding characteristics, the experimental methodologies for their study, and the current understanding of the resultant signaling pathways.

VISTA and its Ligands: An Overview

VISTA is a type I transmembrane protein belonging to the B7 family of immune-regulatory molecules.[1][2] It is predominantly expressed on hematopoietic cells, with high levels on myeloid cells and lower levels on T cells.[1][2] VISTA can function as both a ligand and a receptor, mediating potent inhibitory signals that suppress T cell activation and cytokine production.[1][3][4] This dual functionality and its unique expression pattern distinguish it from other well-characterized immune checkpoints like PD-1 and CTLA-4.

Two key ligands for VISTA have been identified:

-

VSIG-3 (V-set and immunoglobulin domain containing 3): Also known as IGSF11, VSIG-3 is a member of the immunoglobulin superfamily.[2][4][5] The interaction between VISTA and VSIG-3 is thought to be significant at physiological pH.[5][6]

-

PSGL-1 (P-selectin glycoprotein ligand-1): A well-established adhesion molecule involved in leukocyte trafficking, PSGL-1 has been identified as a pH-dependent ligand for VISTA.[7][8] This interaction is notably stronger in the acidic tumor microenvironment (TME).[7][8]

Quantitative Analysis of VISTA-Ligand Interactions

The binding affinities of VISTA for its ligands have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and enzyme-linked immunosorbent assays (ELISA). The quantitative data from these studies are summarized below.

| Interaction | Method | Apparent Dissociation Constant (Kd) | pH | Reference |

| VISTA - VSIG-3 | ELISA | ~2 µM | 7.4 | [9] |

| VISTA - VSIG-3 | Octet Biosensor | ~20 nM (inferred) | 7.4 | [5] |

| VISTA - VSIG-3 | Octet Biosensor | 80 nM | 6.0 | [5] |

| VISTA - PSGL-1 | SPR | 4 nM | 6.0 | [5] |

| VISTA - PSGL-1 | SPR | No significant binding | 7.4 | [10] |

Note: The discrepancy in the reported Kd values for the VISTA-VSIG-3 interaction may be attributable to the different experimental methodologies and recombinant protein constructs used in the respective studies.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the VISTA-ligand interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the VISTA-ligand interaction.

General Protocol:

-

Immobilization:

-

A carboxymethylated dextran (CM5) sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant VISTA protein is injected over the activated surface at a concentration of 5-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve a target immobilization level (e.g., ~400 Resonance Units, RU).

-

Remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is prepared similarly without the ligand to subtract non-specific binding.

-

-

Interaction Analysis:

-

A series of concentrations of the analyte (recombinant VSIG-3 or PSGL-1) diluted in running buffer (e.g., HBS-EP+, pH 7.4 or pH 6.0) are injected over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

The association of the analyte is monitored for a defined period (e.g., 120-180 seconds).

-

The dissociation of the analyte is then monitored by flowing running buffer over the chip for an extended period (e.g., 300-600 seconds).

-

-

Regeneration:

-

If required, the sensor surface is regenerated by injecting a pulse of a regeneration solution (e.g., 50 mM NaOH) to remove the bound analyte.

-

-

Data Analysis:

-

The sensorgrams from the reference flow cell are subtracted from the ligand flow cell data.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and Kd).

-

Co-Immunoprecipitation (Co-IP) for Interaction Validation

Co-IP is used to demonstrate the interaction between VISTA and its ligands in a cellular context.

Objective: To show that an antibody targeting VISTA can pull down its binding partner (VSIG-3 or PSGL-1) from a cell lysate.

General Protocol:

-

Cell Lysate Preparation:

-

HEK293T cells are co-transfected with expression vectors for tagged VISTA (e.g., HA-tagged) and a tagged ligand (e.g., FLAG-tagged VSIG-3).[4]

-

After 24-48 hours, the cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

-

The lysate is cleared by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

The cleared lysate is pre-cleared by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

The pre-cleared lysate is then incubated with an anti-tag antibody (e.g., anti-HA) overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added and incubated for another 1-3 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

The beads are washed 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the tagged ligand (e.g., anti-FLAG) and VISTA (e.g., anti-HA) to detect the co-precipitated proteins.

-

T Cell Suppression Assay

This assay measures the ability of VISTA-ligand interactions to inhibit T cell proliferation and cytokine production.

Objective: To quantify the inhibitory effect of VISTA on activated T cells.

General Protocol:

-

T Cell Isolation and Labeling:

-

Human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T cells are isolated.

-

T cells are labeled with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

-

-

Assay Setup:

-

A 96-well plate is coated with an anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T cell activation signal.

-

Recombinant VISTA-Fc fusion protein or a control protein (e.g., IgG1-Fc) is co-immobilized on the plate at various concentrations.

-

Alternatively, cells expressing VISTA can be co-cultured with the T cells.

-

Labeled T cells are added to the wells and cultured for 3-5 days.

-

-

Analysis of Proliferation:

-

T cell proliferation is assessed by flow cytometry. The dilution of the proliferation dye corresponds to the number of cell divisions.

-

-

Analysis of Cytokine Production:

-

Supernatants from the T cell cultures are collected after 24-72 hours.

-

The concentrations of cytokines such as IFN-γ, IL-2, and TNF-α are measured by ELISA or a multiplex bead-based assay.[2]

-

Signaling Pathways

The engagement of VISTA with its ligands on T cells initiates an inhibitory signaling cascade that ultimately suppresses T cell function. The precise molecular details of these pathways are still under active investigation.

VISTA-Mediated T Cell Inhibition

Upon binding to its ligands, VISTA is thought to recruit intracellular phosphatases to the T cell receptor (TCR) signaling complex, leading to the dephosphorylation of key signaling intermediates. This dampens the TCR signal and inhibits downstream activation pathways.

References

- 1. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Basis of VSIG3: The Ligand for VISTA [frontiersin.org]

- 3. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VSIG‐3 as a ligand of VISTA inhibits human T‐cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of VSIG3: The Ligand for VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. discovery.researcher.life [discovery.researcher.life]

The pH-Dependent Landscape of VISTA Binding: A Technical Guide to its Interrogation and Therapeutic Implications for VISTA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator with a unique mechanism of action tied to the acidic tumor microenvironment (TME). Unlike other immune checkpoint proteins, VISTA's interaction with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), is exquisitely pH-dependent, showing significantly enhanced binding under the acidic conditions characteristic of tumors. This pH sensitivity is governed by a histidine-rich region in VISTA's extracellular domain. This unique characteristic presents both a challenge and an opportunity for the development of novel cancer immunotherapies. This technical guide provides an in-depth overview of the pH-dependent binding of VISTA, detailing the experimental protocols used to characterize this interaction and summarizing the quantitative data. Furthermore, it explores the implications of this pH-sensitive binding for the development and mechanism of action of VISTA inhibitors, with a focus on small molecule inhibitors such as CA-170, which may be related to the designation "Vista-IN-3".

The pH-Dependent Binding of VISTA to PSGL-1

The interaction between VISTA and its receptor PSGL-1 is a key mechanism for T-cell suppression. Notably, this interaction is significantly more pronounced in acidic environments, a hallmark of the TME.[1][2][3][4] This pH-selective binding is attributed to the protonation of multiple histidine residues within the extracellular domain of VISTA at low pH, which facilitates a stronger interaction with PSGL-1.[1][3] This mechanism allows VISTA to function as a sensor for the acidic TME, concentrating its immunosuppressive activity where it is most needed by the tumor to evade immune destruction.[1][2][3][4]

Quantitative Analysis of VISTA's pH-Dependent Interactions

The binding affinity of VISTA for its ligands and the efficacy of its inhibitors are quantified using various biophysical and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: pH-Dependent Binding Affinity of VISTA and its Ligands

| Interacting Molecules | Assay | pH | Binding Affinity (KD) / Other Metric | Reference |

| VISTA and PSGL-1 | Bio-layer Interferometry (BLI) | 6.0 | Strong Binding | [5] |

| VISTA and PSGL-1 | Bio-layer Interferometry (BLI) | 7.4 | Weak/No Binding | [5] |

| VISTA and Syndecan-2 | ELISA | 6.0 | Significant Binding | [6] |

| VISTA and Syndecan-2 | ELISA | 7.4 | Reduced Binding | [6] |

| VISTA and VSIG-3 | ELISA | 6.0 | Binding Observed | [6] |

| VISTA and VSIG-3 | ELISA | 7.4 | Binding Observed | [6] |

| VISTA and VSIG-8 | ELISA | 6.0 | Minimal Binding | [6] |

| VISTA and LRIG-1 | ELISA | 6.0 | Minimal Binding | [6] |

Table 2: Activity of VISTA Small Molecule Inhibitors

| Compound | Target(s) | Assay | Metric | Value | Reference |

| CA-170 | VISTA, PD-L1 | T-cell functional assay | EC50 (VISTA) | 82.9 ± 37.1 nM | [7] |

| CA-170 | VISTA, PD-L1 | T-cell functional assay | EC50 (PD-L1) | 66.1 ± 23.2 nM | [7] |

| Compound 1 | VISTA | FRET | IC50 | 4.8 µM | [7] |

| Compound 1 | VISTA | ELISA | IC50 | 9.7 µM | [7] |

| Compound S8 | VISTA, PD-L1 | Isothermal Titration Calorimetry (ITC) | KD (VISTA) | 2.1 µM | [8] |

| Compound S8 | VISTA, PD-L1 | Homogeneous Time Resolved Fluorescence (HTRF) | IC50 (PD-L1) | 1.4 µM | [8] |

| Compound A4 | VISTA | Microscale Thermophoresis (MST) | KD | 0.49 ± 0.20 µM | [9] |

It is important to note that "this compound" is not a designation found in the reviewed public literature. The data presented for small molecule inhibitors are for publicly disclosed compounds like CA-170 and others that target VISTA.

Experimental Protocols for Characterizing pH-Dependent Binding

Several biophysical and cell-based methods are employed to investigate the pH-dependent interactions of VISTA. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics at Different pH

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

-

Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: Recombinant VISTA protein is immobilized onto the activated sensor chip surface via amine coupling. The optimal pH for immobilization is determined by "pH scouting," where the protein is injected over the surface in a series of buffers with different pH values to find the condition that yields the best electrostatic pre-concentration.[10][11]

-

Analyte Injection and Binding Analysis: The analyte (e.g., soluble PSGL-1) is injected over the sensor surface at various concentrations in buffers of different pH (e.g., pH 7.4, 6.5, 6.0).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured by monitoring the change in the refractive index at the sensor surface. The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.

-

Regeneration: The sensor surface is regenerated between analyte injections using a low pH glycine solution or other appropriate regeneration buffer to remove the bound analyte.[12]

Bio-layer Interferometry (BLI) for High-Throughput Screening

BLI is another label-free technique suitable for high-throughput kinetic analysis of protein-protein interactions.

Methodology:

-

Biosensor Preparation: Streptavidin-coated biosensors are loaded with a biotinylated ligand (e.g., VISTA).

-

Baseline Establishment: The loaded biosensors are dipped into a buffer of a specific pH (e.g., pH 7.4 or 6.0) to establish a baseline reading.

-

Association: The biosensors are then moved into wells containing the analyte (e.g., PSGL-1) at various concentrations in the same pH buffer, and the change in interference pattern is monitored over time.

-

Dissociation: The biosensors are moved back into the baseline buffer to measure the dissociation of the analyte.

-

Data Analysis: The binding and dissociation curves are analyzed to determine kon, koff, and KD at each pH.

Flow Cytometry for Cell-Based Binding Assays

Flow cytometry is used to measure the binding of soluble VISTA to its receptor on the surface of cells at different pH conditions.

Methodology:

-

Cell Preparation: Cells expressing the VISTA receptor (e.g., activated human CD4+ T cells expressing PSGL-1) are harvested and washed.[6]

-

Fc Receptor Blocking: To prevent non-specific binding, cells are incubated with an Fc receptor blocking solution.[13]

-

Staining: Cells are incubated with a fluorescently labeled VISTA-Fc fusion protein or a VISTA multimer at various concentrations in buffers with different pH values (e.g., pH 7.4 and 6.0).[14]

-

Washing: Unbound VISTA protein is removed by washing the cells with the corresponding pH buffer.

-

Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) is used to quantify the amount of VISTA bound to the cells at each pH.[14]

VISTA Signaling and the Implications for Inhibitors

VISTA functions as a negative regulator of T-cell activation.[7] Upon binding to its receptor on T-cells, VISTA initiates a signaling cascade that leads to the suppression of T-cell proliferation, a reduction in the production of pro-inflammatory cytokines like IFNγ, and the inhibition of the NF-κB signaling pathway.[1][3]

The pH-dependent nature of VISTA's interaction with PSGL-1 has profound implications for the design and activity of VISTA inhibitors. Small molecule inhibitors like CA-170, which dually targets VISTA and PD-L1, are designed to disrupt these immunosuppressive signals.[2][15][16] The efficacy of such inhibitors is expected to be enhanced in the acidic TME where the VISTA-PSGL-1 axis is most active.

Visualizing VISTA's pH-Dependent Activity and Inhibition

The following diagrams illustrate the key concepts of VISTA's pH-dependent function and the workflow for its analysis.

Caption: pH-dependent binding of VISTA to PSGL-1 and its inhibition.

Caption: VISTA signaling pathway leading to immunosuppression and its reversal by inhibitors.

Caption: Experimental workflow for SPR analysis of pH-dependent VISTA binding.

Conclusion

The pH-dependent binding of VISTA to PSGL-1 is a key feature of its biology, making it a highly specific target within the acidic tumor microenvironment. This unique characteristic allows for the design of targeted therapies, such as pH-selective antibodies and small molecule inhibitors, that can preferentially act within the tumor, potentially minimizing off-target effects. The continued investigation into small molecule inhibitors of VISTA, exemplified by compounds like CA-170, holds significant promise for the future of cancer immunotherapy. A thorough understanding of the experimental methodologies used to characterize these interactions is crucial for the continued development of this exciting class of therapeutics.

References

- 1. curis.com [curis.com]

- 2. Facebook [cancer.gov]

- 3. Immunotherapy design - ACIR Journal Articles [acir.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 13. Flow Cytometry Protocol | Abcam [abcam.com]

- 14. WO2019183040A1 - ANTIBODIES BINDING TO VISTA AT ACIDIC pH - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CA-170 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Modulation of the VISTA Immune Checkpoint on Naïve versus Activated T Cells

Disclaimer: The specific compound "Vista-IN-3" is not referenced in the currently available scientific literature. This guide will focus on the well-documented effects of modulating the V-domain Ig Suppressor of T cell Activation (VISTA) pathway on naïve and activated T lymphocytes, which is the subject of extensive research and therapeutic development.

Executive Summary

V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator with a unique expression profile and function that distinguishes it from other immune checkpoints like PD-1 and CTLA-4.[1] Unlike regulators induced upon T cell activation, VISTA is constitutively expressed on naïve T cells, where it plays a crucial role in maintaining quiescence and peripheral tolerance.[1][2] It is also expressed on activated T cells and various myeloid cells.[3] VISTA exerts a potent immunosuppressive effect on T cell function, inhibiting proliferation and cytokine production.[4][5] Its ability to function as both a ligand and a receptor adds complexity to its regulatory mechanisms.[6][7][8] This guide provides an in-depth overview of the differential effects of VISTA modulation on naïve and activated T cells, summarizing key quantitative data, experimental methodologies, and signaling paradigms.

VISTA's Role in T Cell Biology

VISTA acts as a crucial brake on the immune system to prevent excessive inflammation and autoimmunity.[2] It can suppress T cell responses through multiple mechanisms. When expressed on antigen-presenting cells (APCs), VISTA functions as a ligand, engaging an unknown receptor on T cells to deliver an inhibitory signal.[6][9] Conversely, when expressed on T cells, VISTA can function as a receptor, directly suppressing T cell activation in a cell-intrinsic manner.[9][10]

Effect on Naïve T Cells

A distinguishing feature of VISTA is its expression on naïve T cells.[2] This is in stark contrast to other checkpoint molecules like PD-1 and CTLA-4, which are primarily upregulated after activation.[1]

-

Maintenance of Quiescence: VISTA is a critical regulator of naïve T cell quiescence.[2] Genetic deletion of VISTA leads to a disruption of the quiescent naïve T cell subset, enhanced self-reactivity, and a breakdown of self-tolerance.[2]

-

Induction of Tolerance: Agonistic engagement of VISTA on naïve T cells can promote antigen-induced peripheral T cell deletion, thereby fostering tolerance.[2]

-

Conversion to Regulatory T cells (Tregs): Under specific conditions that allow for some T cell proliferation, VISTA engagement can significantly enhance the conversion of naïve T cells into FoxP3+ regulatory T cells, highlighting its immunoregulatory role.[4]

Effect on Activated T Cells

VISTA potently suppresses the function of activated T cells, impacting both CD4+ and CD8+ subsets, including memory and effector populations.[4]

-

Inhibition of Proliferation: Engagement of VISTA, for example by a soluble VISTA-Ig fusion protein, strongly suppresses T cell proliferation induced by T cell receptor (TCR) stimulation (e.g., via anti-CD3 antibodies).[4]

-